![molecular formula C20H17N3O3 B2790630 N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 1436150-31-0](/img/structure/B2790630.png)
N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CMPOA and is a member of the oxazole family of compounds. CMPOA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
Mechanism of Action
The mechanism of action of CMPOA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CMPOA has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CMPOA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. CMPOA has also been found to reduce the expression of certain genes that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMPOA is its potential as a new drug candidate for the treatment of pain and cancer. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. CMPOA has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs.
One of the limitations of CMPOA is its limited solubility in water, which can make it difficult to work with in certain lab experiments. It also has a relatively short half-life in the body, which may limit its effectiveness as a drug.
Future Directions
There are a number of future directions for research involving CMPOA. One area of research is the development of new drugs based on CMPOA for the treatment of pain and cancer. Another area of research is the investigation of the mechanism of action of CMPOA, which may lead to the discovery of new targets for drug development. Additionally, further research is needed to investigate the safety and efficacy of CMPOA in animal models and clinical trials.
Synthesis Methods
The synthesis of CMPOA involves the reaction of 2-(5-phenyl-1,2-oxazol-3-yl)acetic acid with cyano(2-methoxyphenyl)methanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
CMPOA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain-relieving drugs. CMPOA has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-18-10-6-5-9-16(18)17(13-21)22-20(24)12-15-11-19(26-23-15)14-7-3-2-4-8-14/h2-11,17H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLGNFSWXXBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-YL)acetamide |
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